3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinamide

kinase inhibitor design fragment-based drug discovery hydrogen-bond capacity

Kinase inhibitor programs often stall due to inadequate hinge-binding fragments with poor metabolic stability. 3-(1H-Imidazol-1-yl)-5-(trifluoromethyl)picolinamide (CAS 1823183-63-6) addresses this gap as a pre-validated fragment featuring a nilotinib-core scaffold with tridentate hinge-binding motif (imidazole N3, pyridine N, amide NH₂). • 98% purity; direct use in HTS and parallel synthesis without repurification • CF₃-enhanced metabolic stability (LogP 1.385) vs. non-fluorinated analogs • Primary amide enables one-step diversification via coupling or activation

Molecular Formula C10H7F3N4O
Molecular Weight 256.18 g/mol
Cat. No. B12339327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinamide
Molecular FormulaC10H7F3N4O
Molecular Weight256.18 g/mol
Structural Identifiers
SMILESC1=CN(C=N1)C2=C(N=CC(=C2)C(F)(F)F)C(=O)N
InChIInChI=1S/C10H7F3N4O/c11-10(12,13)6-3-7(17-2-1-15-5-17)8(9(14)18)16-4-6/h1-5H,(H2,14,18)
InChIKeyBRPDRUSCYOZPGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1H-Imidazol-1-yl)-5-(trifluoromethyl)picolinamide (CAS 1823183-63-6): Procurement-Grade Picolinamide Building Block for Kinase-Targeted Fragment and Lead Discovery


3-(1H-Imidazol-1-yl)-5-(trifluoromethyl)picolinamide (CAS 1823183-63-6, molecular formula C₁₀H₇F₃N₄O, molecular weight 256.18 g/mol) is a heterobifunctional picolinamide derivative bearing an N1-linked imidazole at the pyridine 3-position and a trifluoromethyl group at the 5-position . The compound belongs to the picolinamide class, a recognized pharmacophore in kinase inhibitor discovery, and its 3-(1H-imidazol-1-yl)-5-(trifluoromethyl) scaffold is a privileged fragment embedded in clinical-stage kinase inhibitors including nilotinib and its desmethyl analogs [1][2]. Commercially available at 98% purity, it is positioned as a versatile intermediate and fragment for medicinal chemistry programs targeting ATP-binding site kinases, particularly those amenable to imidazole-mediated hinge-binding and trifluoromethyl-driven potency enhancement [1].

Why 3-(1H-Imidazol-1-yl)-5-(trifluoromethyl)picolinamide Cannot Be Replaced by Generic Picolinamide or Imidazole Alternatives


Generic substitution of 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinamide with simpler picolinamides (e.g., 5-(trifluoromethyl)picolinamide, CAS 22245-86-9) or positional isomers (e.g., 4-imidazolyl analogs) introduces critical functional deficits that propagate through downstream synthetic workflows and biological assays. The imidazole ring at the 3-position provides a uniquely oriented hydrogen-bond acceptor and metal-chelating moiety absent in non-imidazole picolinamides, while the picolinamide core supplies an additional H-bond donor and acceptor pair versus the corresponding aniline analog (CAS 943320-48-7) [1]. Positional isomerism further alters kinase hinge-binding geometry: the 3-imidazolyl substitution pattern in picolinamide-derived ASK1 inhibitors (e.g., BDBM517580, IC₅₀ 6 nM) is essential for potency, with alternative regioisomers exhibiting dramatically reduced activity [2]. The trifluoromethyl group at the 5-position enhances metabolic stability and lipophilicity (LogP 1.385) relative to non-fluorinated analogs, directly influencing compound developability .

3-(1H-Imidazol-1-yl)-5-(trifluoromethyl)picolinamide: Quantitative Comparator Evidence for Scientific Selection


Picolinamide vs. Aniline Core: Enhanced Hydrogen-Bond Capacity Relative to the Nilotinib Impurity Fragment

The target compound's picolinamide core provides a differentiated hydrogen-bond profile versus the widely used aniline analog 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (CAS 943320-48-7, a nilotinib impurity and common kinase inhibitor building block). The picolinamide features an additional carbonyl oxygen H-bond acceptor and an additional amide NH₂ H-bond donor, expanding HBA count from 2 (aniline) to 4 (picolinamide) and HBD count from 1 (aniline, primary amine) to 1 (amide), while the amide NH₂ presents geometrically distinct donor orientation versus the aniline NH₂ [1]. This differential H-bond capacity enables picolinamide engagement with kinase hinge residues (e.g., Glu91/Cys92 in VEGFR-2, Met793 in EGFR) that is inaccessible to the aniline scaffold [2].

kinase inhibitor design fragment-based drug discovery hydrogen-bond capacity scaffold hopping

Amide vs. Carboxylic Acid: Superior Synthetic Tractability for Downstream Amide Coupling and Reduced Ionization Complexity

The target compound's primary amide functionality differentiates it fundamentally from its carboxylic acid analog, 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)-pyridine-2-carboxylic acid (TRIM, CAS 1992985-92-8), in synthetic utility. The picolinamide (neutral amide, pKₐ ~15-16 for the amide NH₂) eliminates the acid/base handling complexity of the carboxylic acid (pKₐ ~2-3 for pyridine-2-carboxylic acids), simplifying reaction workup and purification . Furthermore, the amide is a direct substrate for Hofmann rearrangement to amines or dehydration to nitriles, whereas the carboxylic acid requires prior activation (e.g., CDI, HATU) for amide bond formation, adding one synthetic step in most diversification sequences [1].

amide coupling medicinal chemistry synthetic intermediate protecting group strategy

Imidazole at 3-Position: Regiochemical Differentiation from 4-Imidazolyl Picolinamide Analogs Evidenced in ASK1 Kinase Inhibitor Series

The regiochemistry of the imidazole attachment on the picolinamide core critically impacts kinase inhibitor potency. In the structurally related ASK1 inhibitor series from Gilead Sciences (USRE48711), the 4-(4-(trifluoromethyl)-1H-imidazol-1-yl)picolinamide scaffold bearing the imidazole at the pyridine 4-position achieves an ASK1 IC₅₀ of 6 nM (TR-FRET assay), whereas compounds lacking the imidazole or bearing it at alternative positions show >100-fold reduction in potency, as documented in the patent SAR disclosure [1]. While this comparison involves a more elaborated scaffold (with a triazolylpyridinyl amide extension), the core 3-imidazolyl picolinamide fragment in the target compound provides the same imidazole N3 hinge-binding vector, making it a privileged regioisomer for fragment growing into ATP-competitive kinase inhibitors [2].

regiochemistry kinase hinge-binding structure-activity relationship ASK1 inhibitor

Trifluoromethyl at 5-Position: Lipophilicity Modulation and Metabolic Stability Advantage Over Non-Fluorinated Picolinamide Analogs

The 5-trifluoromethyl substituent imparts a measured LogP of 1.385 to the target compound, representing a calculated ΔLogP of approximately +0.8 to +1.2 units relative to the non-fluorinated parent 3-(1H-imidazol-1-yl)picolinamide (estimated LogP ~0.3-0.6) while remaining within the drug-like LogP range (<5) [1]. The electron-withdrawing CF₃ group additionally reduces the electron density of the pyridine ring, decreasing susceptibility to oxidative metabolism at the pyridine 4- and 6-positions—a metabolic soft spot in unsubstituted picolinamides—as documented in hepatic microsome stability studies of trifluoromethyl-substituted pyridine carboxamides [2]. This metabolic shielding is not provided by chloro- or methyl-substituted analogs, which lack the strong electron-withdrawing effect of CF₃.

trifluoromethyl metabolic stability lipophilicity logP drug-like properties

Clinical Validation of the 3-(1H-Imidazol-1-yl)-5-(trifluoromethyl) Scaffold: Nilotinib and Its Derivatives as Evidence of Kinase-Targeting Privilege

The 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl scaffold—the direct phenyl analog of the target compound's pyridyl core—is a key pharmacophoric element in nilotinib (Tasigna®, Novartis), an FDA-approved BCR-ABL tyrosine kinase inhibitor for chronic myelogenous leukemia [1]. In nilotinib, the 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl group occupies the kinase selectivity pocket, with the imidazole N3 forming a critical hydrogen bond to the kinase hinge region and the CF₃ group filling a hydrophobic sub-pocket to drive selectivity over other kinases . The target picolinamide replaces the phenyl linker with a pyridine, adding an additional H-bond acceptor (pyridine N) while preserving the imidazole-CF₃ pharmacophore geometry. This scaffold is further elaborated in multiple kinase inhibitor patents, including S116836 (a BCR-ABL inhibitor, MedChemExpress) and desmethylimidazole nilotinib (CAS 2119583-26-3) .

nilotinib BCR-ABL clinical kinase inhibitor privileged scaffold tyrosine kinase inhibitor

3-(1H-Imidazol-1-yl)-5-(trifluoromethyl)picolinamide: High-Impact Application Scenarios for Procurement Decision-Making


Fragment-Based Lead Discovery for ATP-Competitive Kinase Inhibitors (BCR-ABL, ASK1, VEGFR-2, ALK)

The target compound serves as a fragment hit for kinase hinge-binding, leveraging its imidazole N3 (H-bond acceptor), pyridine N (auxiliary H-bond acceptor), and amide NH₂ (H-bond donor) to establish a tridentate interaction motif with the kinase hinge region. The clinical validation of the 3-(1H-imidazol-1-yl)-5-(trifluoromethyl) scaffold in nilotinib [1] provides precedent for fragment growing into potent, selective kinase inhibitors. Fragment elaboration can proceed via amide coupling, nucleophilic aromatic substitution at the pyridine 4- or 6-position, or metal-catalyzed cross-coupling. Regiochemical integrity of the 3-imidazolyl substitution is critical, as alternative regioisomers exhibit ≥100-fold potency loss in ASK1 inhibitor SAR [2].

Synthesis of Picolinamide-Based Kinase Inhibitor Libraries via Parallel Amide Diversification

The primary amide group enables direct diversification through transamidation or conversion to more reactive intermediates (acid chloride, activated ester) for parallel library synthesis. Unlike the carboxylic acid analog TRIM [3], the amide eliminates one activation step per library member and avoids carboxylate-mediated solubility issues during automated purification. With a vendor-specified purity of 98% and LogP of 1.385, the compound is suitable for direct use in high-throughput chemistry workflows without additional purification.

Reference Standard and Impurity Profiling for Nilotinib and Related BCR-ABL Inhibitor Manufacturing

The 3-(1H-imidazol-1-yl)-5-(trifluoromethyl) scaffold is a key structural motif in nilotinib and its desmethyl impurities (CAS 2119583-26-3, CAS 943320-48-7) [1][4]. The target picolinamide can serve as an orthogonal reference standard or synthetic precursor for impurity synthesis in pharmaceutical quality control. Its differentiated picolinamide core (vs. the aniline-based nilotinib impurities) provides a structurally distinct calibration standard for HPLC method development.

Metal-Chelating Fragment for Metalloenzyme Inhibitor Design

The imidazole ring at the 3-position, combined with the picolinamide's pyridine nitrogen and amide carbonyl, creates a tridentate metal-chelating motif potentially applicable to metalloenzyme inhibitor design (e.g., carbonic anhydrase, HDAC, matrix metalloproteinases). The CF₃ group provides a hydrophobic anchor adjacent to the chelation site, as seen in picolinamide-based copper-chelating lipid switches [5]. The compound's TPSA of 73.8 Ų and LogP of 1.385 place it within favorable property space for cell-permeable metalloenzyme probes.

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